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Compound of Interest

Compound Name: 2-Bromoethyl methacrylate

Cat. No.: B1266238

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Bromoethyl
methacrylate (2-BEMA), a versatile monomer employed in the synthesis of a wide array of
polymeric materials. This document is intended for researchers, scientists, and professionals in
drug development and materials science who utilize spectroscopic techniques for the
characterization of monomers and polymers. Herein, we delve into the nuclear magnetic
resonance (NMR) and infrared (IR) spectroscopic signatures of 2-BEMA, offering a detailed
interpretation of the spectral data grounded in fundamental principles and supported by
established methodologies.

Introduction to 2-Bromoethyl Methacrylate

2-Bromoethyl methacrylate (CAS No. 4513-56-8) is an organic compound featuring a
methacrylate functional group and a bromoethyl ester.[1][2] Its chemical formula is CeHoBrO2,
with a molecular weight of 193.04 g/mol .[1][3][4] The presence of both a polymerizable double
bond and a reactive bromine atom makes 2-BEMA a valuable building block in polymer
chemistry, enabling the synthesis of functional polymers through various polymerization
techniques and post-polymerization modifications. Accurate spectroscopic characterization is
paramount for confirming the identity and purity of the monomer, which is critical for ensuring
the desired properties and performance of the resulting polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
For 2-Bromoethyl methacrylate, both *H and 13C NMR provide unambiguous confirmation of
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its molecular structure.

'H NMR Spectroscopy of 2-Bromoethyl Methacrylate

The *H NMR spectrum of 2-BEMA exhibits distinct signals corresponding to the different proton
environments within the molecule. The chemical shifts, multiplicities, and coupling constants
are key to assigning each resonance.

Table 1: *H NMR Spectroscopic Data for 2-Bromoethyl Methacrylate

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~6.1 Singlet 1H =CHa (cis to C=0)
~5.6 Singlet 1H =CHeg (trans to C=0)
~4.4 Triplet 2H -O-CH2-CH2Br
~3.6 Triplet 2H -O-CH2-CH2Br
~1.9 Singlet 3H -CHs

Interpretation of the *H NMR Spectrum:

The downfield signals at approximately 6.1 and 5.6 ppm are characteristic of the vinyl protons
of the methacrylate group. Their distinct chemical shifts are due to their different spatial
relationships with the carbonyl group. The two methylene groups of the ethyl chain appear as
triplets around 4.4 and 3.6 ppm, a result of spin-spin coupling with each other. The downfield
shift of the methylene group at ~4.4 ppm is attributed to the deshielding effect of the adjacent
oxygen atom of the ester group. Conversely, the methylene group at ~3.6 ppm is deshielded by
the neighboring bromine atom. The upfield singlet at approximately 1.9 ppm corresponds to the
methyl protons of the methacrylate group.

Caption: Molecular structure of 2-Bromoethyl methacrylate with *H NMR assignments.

3C NMR Spectroscopy of 2-Bromoethyl Methacrylate
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The 3C NMR spectrum provides complementary information, identifying all the unique carbon
environments in the 2-BEMA molecule.

Table 2: 13C NMR Spectroscopic Data for 2-Bromoethyl Methacrylate

Chemical Shift (6, ppm) Assignment
~166 C=0

~136 =C(CHs)
~126 =CH:2

~65 -O-CHa2-

~29 -CHz2Br

~18 -CHs

Interpretation of the 3C NMR Spectrum:

The carbonyl carbon of the ester group is the most deshielded, appearing at approximately 166
ppm. The two sp? hybridized carbons of the vinyl group are found at ~136 ppm for the
quaternary carbon and ~126 ppm for the methylene carbon. The sp? hybridized carbons of the
ethyl chain resonate at ~65 ppm for the carbon attached to the oxygen and ~29 ppm for the
carbon bearing the bromine atom. The upfield signal at ~18 ppm corresponds to the methyl
carbon.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

» Dissolve approximately 10-20 mg of 2-Bromoethyl methacrylate in 0.5-0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDCls).

o Transfer the solution to a standard 5 mm NMR tube.
o Ensure the sample is free of any particulate matter.

Data Acquisition:
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e Acquire the *H and 3C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz
or higher).

e For *H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-
noise ratio.

o For 3C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum
and enhance sensitivity.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. The IR spectrum of 2-BEMA shows characteristic absorption bands for the ester and
vinyl functionalities.

Table 3: Infrared (IR) Spectroscopic Data for 2-Bromoethyl Methacrylate

Wavenumber (cm~?) Vibrational Mode
~3100-3000 =C-H stretch
~2960-2850 C-H stretch (aliphatic)
~1720 C=0 stretch (ester)
~1640 C=C stretch (alkene)
~1160 C-O stretch (ester)
~650 C-Br stretch

Interpretation of the IR Spectrum:

The strong absorption band around 1720 cm~! is indicative of the carbonyl (C=0) stretching
vibration of the ester group. The presence of the carbon-carbon double bond is confirmed by
the stretching vibration observed at approximately 1640 cm~1. The C-H stretching vibrations of
the vinyl group appear in the region of 3100-3000 cm~1%, while the aliphatic C-H stretches are
observed between 2960 and 2850 cm~1. The prominent band around 1160 cm~! is assigned to
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the C-O stretching of the ester linkage. The C-Br stretching vibration is typically observed in the
lower frequency region, around 650 cm~1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methacrylate-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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